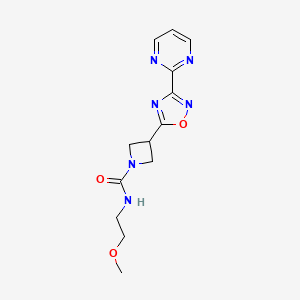![molecular formula C21H14F3N3 B2526269 4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine CAS No. 312734-10-4](/img/structure/B2526269.png)
4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine, also known as TF-PQA, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound belongs to the quinazoline family and is known for its unique chemical structure, which makes it suitable for various research applications.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs) Host Material
The compound’s structure includes a quinazoline core with a trifluoromethyl group and a phenyl ring. Researchers have synthesized and characterized derivatives of this compound, such as 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene (1) , which possess high thermal stability and suitable frontier-energy levels. These properties make them excellent candidates as host materials for blue OLEDs . The electroluminescent emission from these compounds occurs at specific wavelengths, contributing to efficient light emission in OLED devices.
Werner Helicase Inhibitors
In the context of cancer research, derivatives containing the trifluoromethyl group have been explored as inhibitors of Werner helicase (WRN). One such compound, 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide , shows promise as an effective inhibitor for treating idiopathic pulmonary fibrosis (IPF), a chronic and fatal lung disease . WRN helicase plays a role in DNA repair, and inhibiting it could have therapeutic implications.
Anticancer Activity
Researchers have designed and synthesized a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential anticancer agents. These compounds were evaluated against various cancer cell lines, including PC3, K562, and HeLa. The results indicate that some of these derivatives exhibit promising anticancer activity . Further studies are needed to explore their mechanisms of action and potential clinical applications.
Mécanisme D'action
Target of Action
The primary target of 4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine interacts with its target, the WRN helicase, by binding to its active site . This binding inhibits the helicase activity of WRN, thereby disrupting DNA replication and repair processes .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . This leads to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .
Result of Action
The result of the action of 4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine is the inhibition of cancer cell proliferation . The compound has shown excellent inhibitory activity against different cancer cell lines, including PC3, K562, and HeLa .
Propriétés
IUPAC Name |
4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3/c22-21(23,24)15-9-6-10-16(13-15)25-20-26-18-12-5-4-11-17(18)19(27-20)14-7-2-1-3-8-14/h1-13H,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABUIXARASWQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

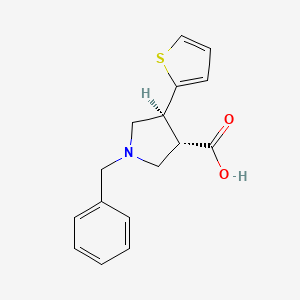
![N-[(1,2-dimethylindol-5-yl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2526189.png)
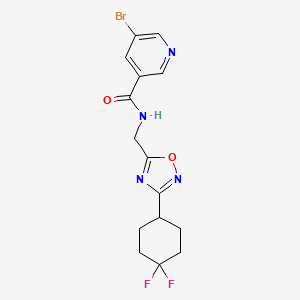
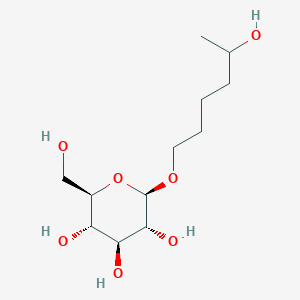
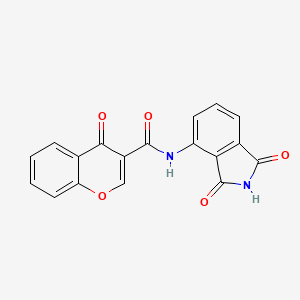
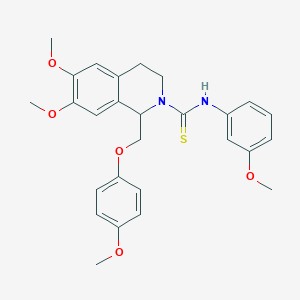
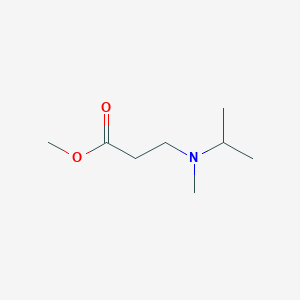
![5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2526200.png)
![2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2526201.png)
![3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2526202.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2526203.png)
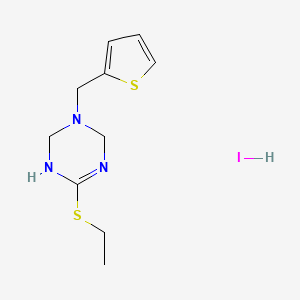
![6-(4-Fluorophenyl)-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2526205.png)
